molecular formula C18H20N2O3S B2492954 N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide CAS No. 1448057-73-5

N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide

Cat. No. B2492954
CAS RN: 1448057-73-5
M. Wt: 344.43
InChI Key: HIJYNLMHCMGFHE-UHFFFAOYSA-N
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Description

“N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular formula of “N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” is C18H20N2O3S . The structure of the molecule is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a benzyl group and a phenylsulfonyl group .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can be functionalized to obtain compounds with different biological profiles . The molecule can also participate in Pd-catalyzed reactions with aryl bromides .

Scientific Research Applications

Future Directions

The future directions for the study of “N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of new synthetic strategies could also be a promising area of research .

properties

IUPAC Name

3-(benzenesulfonyl)-N-benzylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYNLMHCMGFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide

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